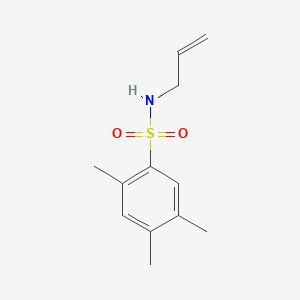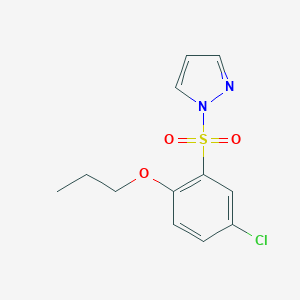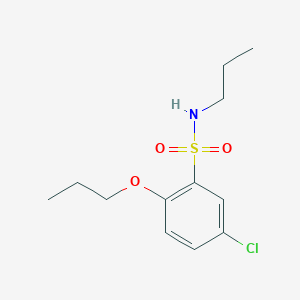
N-allyl-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2,4,5-trimethylbenzenesulfonamide, also known as ATS, is a sulfonamide compound that has been widely studied in the field of medicinal chemistry. ATS has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. The purpose of
Mécanisme D'action
The exact mechanism of action of N-allyl-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are known to play a key role in the development of inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is responsible for the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-allyl-2,4,5-trimethylbenzenesulfonamide in lab experiments is its relatively low toxicity. It has been shown to have a low acute toxicity in animal models, making it a safe compound for use in preclinical studies. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-allyl-2,4,5-trimethylbenzenesulfonamide. One possible direction is to investigate its potential use in the treatment of chronic pain conditions, such as neuropathic pain. Another direction is to explore its potential use in the treatment of inflammatory bowel disease, a chronic inflammatory disorder of the gastrointestinal tract. Additionally, future studies could investigate the use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of a variety of conditions. Future research is needed to fully elucidate its mechanism of action and to explore its potential use in various therapeutic settings.
Méthodes De Synthèse
The synthesis of N-allyl-2,4,5-trimethylbenzenesulfonamide involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with allylamine in the presence of a base, such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 80-82°C.
Applications De Recherche Scientifique
N-allyl-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to possess antipyretic effects in rats, indicating its potential use in the treatment of fever.
Propriétés
Formule moléculaire |
C12H17NO2S |
|---|---|
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
2,4,5-trimethyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-5-6-13-16(14,15)12-8-10(3)9(2)7-11(12)4/h5,7-8,13H,1,6H2,2-4H3 |
Clé InChI |
ZMPNOLMRKSSISP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC=C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)


![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)



![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)